![molecular formula C19H24N2O B4439214 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4439214.png)
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide
Overview
Description
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Mechanism of Action
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide binds irreversibly to BTK, inhibiting its activity and preventing downstream signaling events. This leads to decreased activation of the NF-κB and AKT pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of other kinases, including ITK and Tec. This may contribute to its broader activity against B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide. These include:
1. Combination therapy: 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide may be effective in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to select patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide in patients with B-cell malignancies.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK-mediated signaling, resulting in decreased proliferation and survival of malignant B cells.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)17-9-6-15(7-10-17)8-11-18(22)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13H,8,11,14H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGFWBNMUCPEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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